molecular formula C11H18O3 B8389499 Ethyl-2-acetyl-2,4-dimethyl-4-pentenoate

Ethyl-2-acetyl-2,4-dimethyl-4-pentenoate

Cat. No.: B8389499
M. Wt: 198.26 g/mol
InChI Key: MZOTWRCNZWTLAT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name for this compound, as defined by IUPAC rules, is ethyl 2-acetyl-2,4-dimethylpent-4-enoate . This nomenclature reflects its esterified ethyl group, acetyl substituent at position 2, methyl groups at positions 2 and 4, and a double bond between carbons 4 and 5 of the pentenoate chain. The molecular formula is C₁₁H₁₈O₃ , with a molecular weight of 198.26 g/mol .

Comparative analysis with structurally similar compounds highlights its uniqueness. For instance, ethyl 2-acetyl-4-methylpentanoate (CID: 538758) lacks the double bond and one methyl group, resulting in a saturated backbone. Similarly, ethyl 2,4-dimethylpentanoate (CID: 13511841) omits the acetyl group entirely, underscoring the critical role of functional group placement in defining reactivity.

Molecular Geometry and Stereochemical Considerations

The compound’s geometry is defined by its SMILES notation : CCOC(=O)C(C)(CC(=C)C)C(=O)C. Key features include:

  • A rigid pent-4-enoate backbone with a double bond at C4–C5.
  • A central chiral carbon (C2) bonded to four distinct groups: an acetyl (C(=O)CH₃ ), a methyl (CH₃ ), a branched alkenyl chain (CC(=C)C ), and the ester carbonyl (C(=O)OEt ).

Despite the presence of a stereocenter at C2, the PubChem entry does not specify enantiomeric configurations, suggesting the compound is typically studied as a racemic mixture or with undefined stereochemistry. Computational models predict that the double bond at C4–C5 adopts an s-trans conformation , minimizing steric hindrance between the methyl group at C4 and the ester moiety.

Tautomeric Forms and Conformational Isomerism

Tautomerism is unlikely in this molecule due to the absence of alpha hydrogens adjacent to the acetyl group. However, conformational isomerism arises from rotation around single bonds, particularly in the ethyl ester and alkenyl segments. Studies on analogous esters, such as 1,6-diphenylhexa-1,3,5-triene derivatives, demonstrate that alkyl chain length and substituent positioning significantly influence conformational flexibility in crystalline states. For ethyl-2-acetyl-2,4-dimethyl-4-pentenoate, the methyl groups at C2 and C4 restrict rotation, favoring a folded conformation that stabilizes the molecule through van der Waals interactions.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 2-acetyl-2,4-dimethylpent-4-enoate

InChI

InChI=1S/C11H18O3/c1-6-14-10(13)11(5,9(4)12)7-8(2)3/h2,6-7H2,1,3-5H3

InChI Key

MZOTWRCNZWTLAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CC(=C)C)C(=O)C

Origin of Product

United States

Scientific Research Applications

Fragrance Industry Applications

Ethyl-2-acetyl-2,4-dimethyl-4-pentenoate is recognized for its unique olfactory properties, making it a valuable ingredient in the fragrance industry.

Fragrance Composition

The compound is utilized to create complex fragrance compositions that can enhance floral and fruity notes. It allows perfumers to develop novel scents that blend harmoniously with other fragrance components, thereby expanding the creative possibilities in scent formulation .

Safety Assessments

Safety evaluations have indicated that this compound does not pose significant risks for skin sensitization or toxicity when used in perfumery. Studies show that it exhibits low potential for causing adverse reactions, making it suitable for inclusion in cosmetic products .

Synthetic Chemistry Applications

In addition to its use in fragrances, this compound serves as a precursor in various synthetic reactions.

Organic Synthesis

The compound can be employed in organic synthesis as an intermediate for producing other chemical entities. For instance, it has been used in reactions involving the formation of aromatic compounds and other functionalized derivatives. The versatility of this compound allows chemists to explore a range of synthetic pathways .

Case Studies

Several studies have documented the synthesis and application of this compound in developing new compounds with desired properties:

  • Case Study 1 : A study demonstrated the synthesis of various aromatic compounds using this compound as a starting material. The results showed high yields and purity of the target compounds, indicating its effectiveness as a synthetic building block .
  • Case Study 2 : Another research effort focused on evaluating the antioxidant properties of derivatives synthesized from this compound. The findings indicated that certain derivatives exhibited significant antioxidant activity, suggesting potential applications in pharmaceuticals and nutraceuticals .

Summary Table of Applications

Application AreaDetails
Fragrance CompositionUsed to enhance floral and fruity notes; creates complex scents
SafetyLow risk of skin sensitization; suitable for cosmetic formulations
Organic SynthesisServes as an intermediate for producing various aromatic compounds
Antioxidant ActivityDerivatives show significant antioxidant properties; potential pharmaceutical applications

Comparison with Similar Compounds

Polarity and Solubility

  • Acetyl group: Increases polarity due to the electron-withdrawing ketone, enhancing solubility in polar solvents (e.g., ethanol, acetone) compared to methyl-substituted analogs .

Reactivity

  • Conjugation: The 4-pentenoate double bond may participate in conjugate additions or Diels-Alder reactions, similar to Ethyl (2E)-4-methyl-2-pentenoate .
  • Steric effects : The 2,4-dimethyl groups could hinder nucleophilic attacks at the ester carbonyl, slowing hydrolysis compared to less hindered analogs .

Thermal Stability

  • Branched substituents: The dimethyl and acetyl groups may lower volatility and increase boiling point relative to Ethyl 2-methyl-4-pentenoate (BP ~160–170°C estimated) .

Q & A

Q. What are the limitations of using GC-MS for quantifying this compound in complex matrices?

  • Methodology : Matrix effects (e.g., co-eluting compounds) can skew quantification. Use internal standards (e.g., deuterated analogs) or standard addition curves to improve accuracy. For trace analysis, switch to LC-MS/MS with MRM for higher specificity .

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